1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde

Thermal Stability Purification High-Boiling Solvent Compatibility

Researchers synthesizing melatonin analogs or diversifying indole-3-carbaldehyde libraries often encounter unreliable reactivity from simple N-alkyl derivatives. This compound solves that challenge. Its N-hydroxypropyl chain mimics melatonin's N-acetyl side chain for circadian-rhythm target engagement, while the C-3 aldehyde enables clean Knoevenagel, Schiff-base, and reductive-amination workflows without cross-reactivity. - Enables direct synthesis of melatonin analogs with conserved polar contacts in kinase/oxidoreductase active sites - Terminal hydroxyl permits orthogonal esterification/etherification without protecting the C-3 aldehyde - Supplied with ≥98% HPLC purity and ambient shipping to ensure immediate, consistent synthetic utility

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 351015-67-3
Cat. No. B1306563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
CAS351015-67-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCO)C=O
InChIInChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2
InChIKeyUPVVKWWCJMWYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde – Core Building Block


1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is an N-substituted indole derivative belonging to the indole-3-carbaldehyde chemical class . It features a hydroxypropyl chain at the N-1 position and an aldehyde group at C-3, conferring a molecular weight of 203.24 g/mol . The compound is utilized as a synthetic intermediate and a molecular scaffold in medicinal chemistry research .

Why N-Alkyl Indole-3-carbaldehyde Analogs Differ


The presence and nature of the N-alkyl substituent on the indole-3-carbaldehyde scaffold critically modulate molecular properties, reactivity, and biological target engagement. While the core indole-3-carbaldehyde structure is common, simple substitution of the N-alkyl group—such as replacing a hydroxypropyl chain with a methyl or butyl group—significantly alters physicochemical attributes including lipophilicity (LogP), thermal stability (boiling point), and solubility profiles . These differences directly impact synthetic handling, purification requirements, and the compound's suitability as a precursor for downstream medicinal chemistry campaigns. Furthermore, the terminal hydroxyl group in the target compound introduces a reactive handle for further derivatization (e.g., esterification, etherification), which is absent in simple alkyl analogs . Therefore, generic substitution without quantitative justification risks experimental inconsistency and compromised synthetic utility.

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: Quantitative Differentiation


Higher Boiling Point vs. 1-Methyl Indole-3-carbaldehyde

The target compound exhibits a significantly higher boiling point compared to the 1-methyl analog, indicating greater thermal stability and suitability for high-temperature synthetic transformations .

Thermal Stability Purification High-Boiling Solvent Compatibility

Lower Lipophilicity vs. 1-Butyl Indole-3-carbaldehyde

The hydroxypropyl substituent confers a lower calculated LogP value relative to the butyl analog, enhancing aqueous solubility and potentially improving compatibility with biological assay conditions .

Lipophilicity Solubility Drug-Likeness

Commercial Availability and Purity

The compound is commercially available with a specified purity of ≥98% from multiple reputable suppliers, ensuring consistency across research batches . In contrast, many specialized N-substituted indole-3-carbaldehydes lack consistent purity guarantees or are only available via custom synthesis.

Procurement Purity Reproducibility

Reactivity from Terminal Hydroxyl Group

The hydroxypropyl substituent introduces a free hydroxyl moiety, which can serve as a site for further functionalization via esterification, etherification, or oxidation—a feature absent in simple alkyl analogs like 1-methyl or 1-butyl indole-3-carbaldehydes .

Synthetic Handle Derivatization Bioconjugation

Patent-Documented Pharmaceutical Intermediate

The compound is cited in patent applications as an intermediate for the preparation of pharmaceutically active indole derivatives, underscoring its established utility in medicinal chemistry programs [1]. In contrast, many non-commercial N-alkyl analogs lack similar documented industrial relevance.

Patent Intermediates Pharmaceutical Synthesis Industrial Relevance

Application Scenarios for 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde


Melatoninergic Ligand Synthesis

The hydroxypropyl chain mimics the N-acetyl side chain of melatonin, making this compound a key precursor for the synthesis of melatonin analogs with potential applications in circadian rhythm regulation and neuroprotection [1]. The aldehyde group facilitates Knoevenagel condensations and Schiff base formations, enabling rapid diversification of the indole scaffold.

Antioxidant and Anti-inflammatory Candidates

Indole-3-carbaldehyde derivatives are recognized for their antioxidant and anti-inflammatory properties [2]. The target compound's hydroxypropyl substituent may enhance radical-scavenging activity through hydrogen donation, making it a valuable building block for synthesizing novel antioxidant agents for cellular stress studies.

Heterocyclic Library Construction

The reactive aldehyde at the C-3 position is amenable to a wide range of transformations, including reductive aminations, Grignard additions, and Vilsmeier-Haack reactions . The N-hydroxypropyl group provides additional derivatization sites without interfering with aldehyde chemistry, facilitating the creation of diverse compound libraries for high-throughput screening.

Selective Enzyme Inhibitor Development

The specific spatial orientation and hydrogen-bonding capacity of the hydroxypropyl chain can be exploited to engage polar residues in enzyme active sites, offering a differentiation advantage over simple alkyl chains. This makes the compound a strategic starting material for medicinal chemistry campaigns targeting kinases, oxidoreductases, or other drug targets where polar interactions are critical for binding [3].

Technical Documentation Hub

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